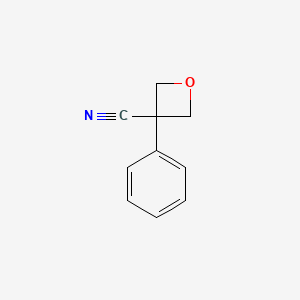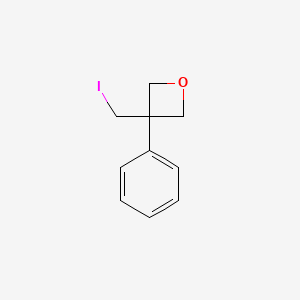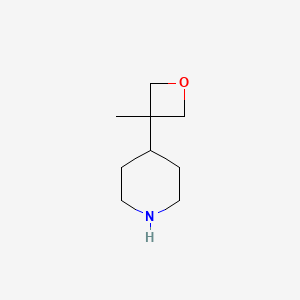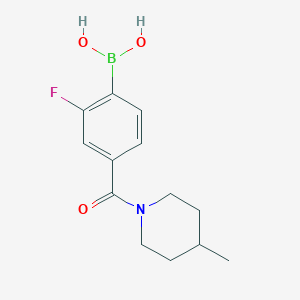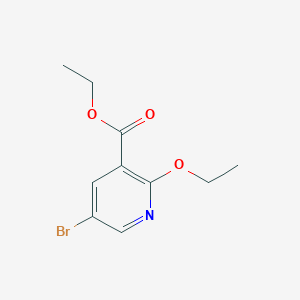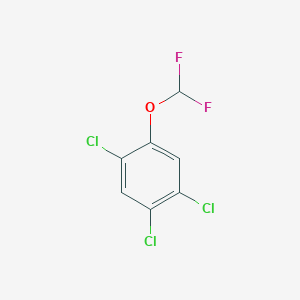
1,2,4-Trichloro-5-(difluoromethoxy)benzene
Overview
Description
1,2,4-Trichloro-5-(difluoromethoxy)benzene (1,2,4-TCDFMB) is a halogenated aromatic compound that has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of halogenated aromatic compounds on biochemical and physiological processes, as well as for synthesizing new compounds. 1,2,4-TCDFMB has been used in a number of laboratory experiments, and has been found to have a number of advantages and limitations for use in such experiments.
Scientific Research Applications
1,2,4-Trichloro-5-(difluoromethoxy)benzene has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of halogenated aromatic compounds on biochemical and physiological processes. It has also been used to synthesize new compounds. Additionally, 1,2,4-Trichloro-5-(difluoromethoxy)benzene has been used in studies of the metabolism of halogenated aromatic compounds and the effects of halogenated aromatic compounds on the environment.
Mechanism Of Action
The mechanism of action of 1,2,4-Trichloro-5-(difluoromethoxy)benzene is not fully understood. However, it is believed that 1,2,4-Trichloro-5-(difluoromethoxy)benzene is metabolized by the liver and excreted in the urine. It is also believed that 1,2,4-Trichloro-5-(difluoromethoxy)benzene may interact with cellular proteins, leading to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
1,2,4-Trichloro-5-(difluoromethoxy)benzene has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. It has also been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, 1,2,4-Trichloro-5-(difluoromethoxy)benzene has been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of prostaglandins.
Advantages And Limitations For Lab Experiments
1,2,4-Trichloro-5-(difluoromethoxy)benzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 1,2,4-Trichloro-5-(difluoromethoxy)benzene is that it is relatively easy to synthesize and is available commercially. Additionally, 1,2,4-Trichloro-5-(difluoromethoxy)benzene is relatively stable and can be stored for long periods of time. One of the main limitations of 1,2,4-Trichloro-5-(difluoromethoxy)benzene is that it is a potent inhibitor of cytochrome P450 enzymes, which can lead to unexpected results in experiments. Additionally, 1,2,4-Trichloro-5-(difluoromethoxy)benzene is a halogenated aromatic compound and can be toxic if not handled properly.
Future Directions
1,2,4-Trichloro-5-(difluoromethoxy)benzene has a number of potential future directions for research. One possible future direction is to study the effects of 1,2,4-Trichloro-5-(difluoromethoxy)benzene on other enzymes and biochemical pathways. Additionally, 1,2,4-Trichloro-5-(difluoromethoxy)benzene could be used as a model compound to study the effects of halogenated aromatic compounds on the environment. Finally, 1,2,4-Trichloro-5-(difluoromethoxy)benzene could be used to synthesize new compounds with potential therapeutic applications.
properties
IUPAC Name |
1,2,4-trichloro-5-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCVSZZRTYGNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trichloro-5-(difluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



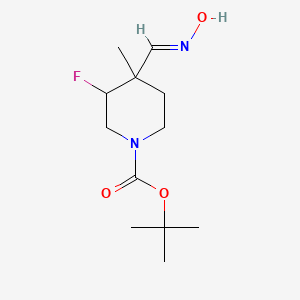
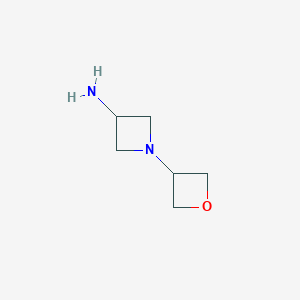
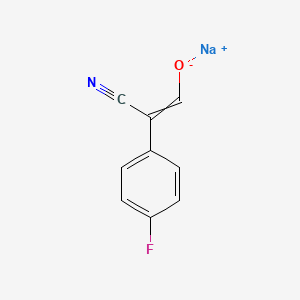
![7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane](/img/structure/B1403790.png)
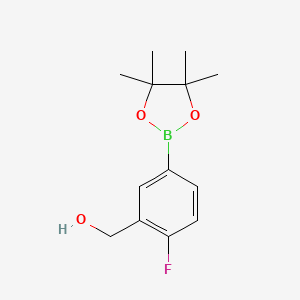
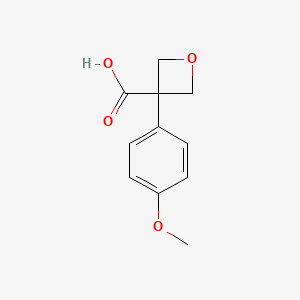
![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)
